Lipophilicity (XLogP3) Comparison for CNS Drug Design: Isopropyl vs. Hydrogen and Methyl Analogs
The computed lipophilicity (XLogP3) of 1-(4-Isopropyl-benzoyl)-piperazine is 1.9, which is 2.0 log units higher than that of the unsubstituted analog 1-benzoylpiperazine (XLogP3 = -0.1) and 0.8 log units higher than the 4-methyl analog (XLogP3 = 1.1) [1][2]. This incremental increase is driven by the additional carbon atoms and branching of the isopropyl group, positioning the compound in a logP range often associated with favorable passive diffusion across the blood‑brain barrier [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-Benzoylpiperazine (XLogP3 = -0.1); 1-(4-Methylbenzoyl)piperazine (XLogP3 = 1.1) |
| Quantified Difference | +2.0 vs. unsubstituted; +0.8 vs. methyl |
| Conditions | Computed by PubChem XLogP3 algorithm (v. 3.0) |
Why This Matters
For CNS‑targeted discovery programs, this compound offers a pre‑calibrated lipophilicity profile that may reduce the need for extensive synthetic optimization to achieve desired BBB penetration.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16769426 (1-(4-Isopropyl-benzoyl)-piperazine), Computed Properties: XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/16769426. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 762654 (1-Benzoylpiperazine), XLogP3 = -0.1; and CID 2760450 (1-(4-Methylbenzoyl)piperazine), XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/762654; https://pubchem.ncbi.nlm.nih.gov/compound/2760450. View Source
